N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
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Overview
Description
N-(2,4-Difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a complex organic compound characterized by its unique chemical structure This compound features a difluorophenyl group attached to an acetamide moiety, which is further linked to a triazolo[4,5-d]pyrimidin core
Mechanism of Action
Target of Action
The primary target of N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide, also known as F5060-0164, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
F5060-0164 interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell proliferation . The compound shows superior cytotoxic activities against various cell lines .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, F5060-0164 prevents the progression from the G1 phase to the S phase of the cell cycle, thereby halting cell proliferation .
Result of Action
The result of F5060-0164’s action is the significant inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . Additionally, it induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group. One common approach is the reaction of 2,4-difluoroaniline with an appropriate acylating agent to form the difluorophenyl acetamide intermediate. Subsequent steps involve the formation of the triazolo[4,5-d]pyrimidin core through cyclization reactions, often using ethylating agents and oxidizing conditions to introduce the ethyl group and complete the ring structure.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the triazole ring allows for selective oxidation reactions, which can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups within the compound, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly at the fluorine atoms, can be used to introduce different substituents, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, with modifications at the fluorine positions or the triazole ring
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding the interactions of fluorinated molecules with biological targets.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development
Industry: The compound's unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the difluorophenyl group and the triazolo[4,5-d]pyrimidin core. Similar compounds include:
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but lacks the triazole ring, resulting in different chemical properties and applications.
2,4-Difluorophenyl isothiocyanate: This compound contains the difluorophenyl group and a different functional group, leading to distinct reactivity and uses.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6O2/c1-2-22-13-12(19-20-22)14(24)21(7-17-13)6-11(23)18-10-4-3-8(15)5-9(10)16/h3-5,7H,2,6H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHOESWJQGXVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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